molecular formula C8H12N6O2 B14092009 8-Hydrazino-1,3,7-trimethyl-3,7-dihydro-purine-2,6-dione CAS No. 53703-63-2

8-Hydrazino-1,3,7-trimethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B14092009
CAS No.: 53703-63-2
M. Wt: 224.22 g/mol
InChI Key: IIVOIFFBPUQXLN-UHFFFAOYSA-N
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Description

8-hydrazinyl-1,3,7-trimethyl-purine-2,6-dione is a chemical compound with the molecular formula C8H12N6O2 It is a derivative of purine, a heterocyclic aromatic organic compound This compound is known for its unique structure, which includes a hydrazinyl group attached to a trimethylated purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydrazinyl-1,3,7-trimethyl-purine-2,6-dione typically involves the reaction of 1,3,7-trimethylxanthine (caffeine) with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction proceeds as follows:

  • Dissolve 1,3,7-trimethylxanthine in ethanol.
  • Add hydrazine hydrate to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Wash the precipitate with cold ethanol and dry it under vacuum to obtain the final product.

Industrial Production Methods

Industrial production of 8-hydrazinyl-1,3,7-trimethyl-purine-2,6-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

8-hydrazinyl-1,3,7-trimethyl-purine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted purine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

8-hydrazinyl-1,3,7-trimethyl-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-hydrazinyl-1,3,7-trimethyl-purine-2,6-dione involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound has been shown to inhibit certain phosphodiesterases (PDEs) and transient receptor potential (TRP) channels, which are involved in various cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,3,7-trimethylxanthine (caffeine): A well-known stimulant with a similar purine core but lacking the hydrazinyl group.

    8-hydrazinocaffeine: A closely related compound with similar chemical properties and reactivity.

    1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: Another derivative of caffeine with a piperazinyl group instead of a hydrazinyl group.

Uniqueness

8-hydrazinyl-1,3,7-trimethyl-purine-2,6-dione is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

53703-63-2

Molecular Formula

C8H12N6O2

Molecular Weight

224.22 g/mol

IUPAC Name

8-hydrazinyl-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C8H12N6O2/c1-12-4-5(10-7(12)11-9)13(2)8(16)14(3)6(4)15/h9H2,1-3H3,(H,10,11)

InChI Key

IIVOIFFBPUQXLN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1NN)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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